Ferroheme

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14875-96-8 |

|---|---|

Molecular Formula |

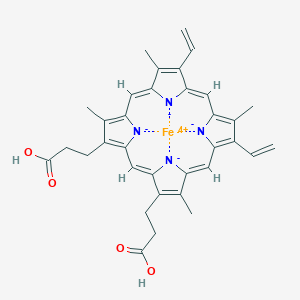

C34H32FeN4O4 |

Molecular Weight |

616.5 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

KABFMIBPWCXCRK-UHFFFAOYSA-L |

Isomeric SMILES |

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |

Other CAS No. |

14875-96-8 |

Synonyms |

Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Architecture of Ferroheme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroheme, the ferrous (Fe²⁺) iron-containing form of heme b, is a fundamental prosthetic group essential for a myriad of biological functions, most notably the transport and storage of oxygen by hemoglobin and myoglobin. Its intricate biochemical structure, centered around a protoporphyrin IX ring, dictates its reactivity and physiological roles. This technical guide provides an in-depth exploration of the biochemical structure of this compound, including quantitative structural data, detailed experimental protocols for its characterization, and an overview of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of heme biology and related therapeutic interventions.

Core Biochemical Structure of this compound

This compound is a coordination complex consisting of a central ferrous iron ion (Fe²⁺) chelated by a large heterocyclic organic ring, protoporphyrin IX. This porphyrin ring is composed of four pyrrole rings linked by methine bridges.[1][2] The iron ion is coordinated to the four nitrogen atoms of the pyrrole rings, which lie in a single plane.[3]

The complete molecular formula for this compound (heme b) is C₃₄H₃₂FeN₄O₄ , with a molecular weight of approximately 616.5 g/mol .[4] The structure of protoporphyrin IX is characterized by four methyl groups, two vinyl groups, and two propionic acid side chains attached to the periphery of the porphyrin core. These side chains play a crucial role in the molecule's interaction with the surrounding protein environment.

In hemoproteins, the iron in this compound is typically penta-coordinated, with the four porphyrin nitrogen atoms and one axial ligand from an amino acid residue of the protein (often a histidine).[2] This leaves a sixth coordination site available for the reversible binding of diatomic molecules like oxygen (O₂). The binding of a ligand to this sixth position results in a hexacoordinated iron center. The ferrous (Fe²⁺) state is critical for oxygen binding; oxidation to the ferric (Fe³⁺) state forms ferriheme (hemin), which cannot bind oxygen.

Quantitative Structural Data

The precise geometry of the this compound molecule is crucial for its function. The following table summarizes key quantitative data on bond lengths and angles within the this compound core, derived from X-ray crystallography and X-ray Absorption Fine Structure (XAFS) studies of heme-containing proteins.

| Parameter | Description | Value (Å or °) | Source |

| Fe-Nₚ (average) | Average bond length between iron and the four porphyrin nitrogen atoms. | ~2.02 Å | |

| Fe-Nε (His) | Bond length between iron and the coordinating nitrogen of the proximal histidine residue. | ~1.98 Å | |

| C-C (pyrrole, avg.) | Average carbon-carbon bond length within the pyrrole rings. | ~1.38 Å | Derived from crystallographic data |

| C-N (pyrrole, avg.) | Average carbon-nitrogen bond length within the pyrrole rings. | ~1.37 Å | Derived from crystallographic data |

| C-C (methine, avg.) | Average carbon-carbon bond length of the methine bridges. | ~1.39 Å | Derived from crystallographic data |

| Fe displacement | Displacement of the iron atom from the porphyrin plane in the deoxy state. | ~0.4 Å | Inferred from myoglobin structures |

| Fe-N-O angle | Angle of the iron-nitrogen-oxygen bond in nitrosylleghemoglobin (as a proxy for ligated states). | ~147° |

Note: These values are representative and can vary slightly depending on the specific protein environment and the ligation state of the iron.

Heme Biosynthesis Pathway

Heme is synthesized in a complex, eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol of the cell. The process begins in the mitochondria with the condensation of glycine and succinyl-CoA and culminates with the insertion of ferrous iron into protoporphyrin IX, also in the mitochondria.

The following diagram illustrates the key steps, intermediates, enzymes, and cellular locations of the heme biosynthesis pathway.

References

The Central Role of Ferroheme in Bioenergetics

An In-depth Technical Guide on the Core Role of Ferroheme in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of this compound in cellular respiration. It details its function within the mitochondrial electron transport chain, its involvement in enzymatic catalysis, and its emerging roles in cellular signaling pathways. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to support advanced research and drug development.

This compound, an iron-containing porphyrin, is an indispensable prosthetic group for a class of proteins known as cytochromes, which are fundamental to cellular respiration.[1][2] The iron atom at the core of the heme group can reversibly cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states.[3][4] This redox capability allows this compound-containing proteins to function as efficient electron carriers, which is the cornerstone of oxidative phosphorylation.[5] In eukaryotes, seven distinct hemes (types a, b, and c) are embedded within the protein complexes of the electron transport chain (ETC), where they facilitate the sequential transfer of electrons, ultimately to molecular oxygen. This electron flow is coupled to the pumping of protons across the inner mitochondrial membrane, creating the electrochemical gradient that drives ATP synthesis.

This compound in the Mitochondrial Electron Transport Chain (ETC)

This compound is a critical component of three of the four major enzyme complexes of the ETC: Complex II, Complex III, and Complex IV. The hemes within these complexes are organized in a sequence of generally increasing reduction potential, ensuring a unidirectional and energetically favorable flow of electrons.

Complex II (Succinate Dehydrogenase)

Complex II, also known as succinate dehydrogenase, contains a single heme b moiety. While not part of the direct electron transfer pathway from succinate to ubiquinone, the heme b in Complex II is thought to act as an electron sink. This function helps to stabilize the semiquinone radical intermediate, potentially minimizing the production of reactive oxygen species (ROS) by preventing the premature release of radical species.

Complex III (Cytochrome bc₁ Complex)

Complex III, or cytochrome c oxidoreductase, is a dimeric structure that contains two b-type hemes (bL and bH) and one c-type heme (c₁). These hemes are central to the Q-cycle, a unique mechanism that facilitates the transfer of electrons from ubiquinol to cytochrome c. In this process, the two b-hemes participate in the bifurcation of electron flow from the oxidation of ubiquinol. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c₁, while the other electron passes through the two b-hemes to reduce another ubiquinone molecule. This cycle effectively doubles the number of protons pumped across the membrane for each ubiquinol molecule oxidized.

Complex IV (Cytochrome c Oxidase)

Complex IV, the terminal enzyme of the ETC, contains two a-type hemes (heme a and heme a₃) and two copper centers. The mobile electron carrier, cytochrome c, which contains a this compound group, delivers electrons one at a time to Complex IV. These electrons are transferred through a copper center (CuA) to heme a, and then to a binuclear center composed of heme a₃ and another copper atom (CuB). This binuclear center is the catalytic site where the four-electron reduction of molecular oxygen to water occurs, a critical step that consumes the final electrons from the transport chain. This process is coupled to the pumping of four protons across the inner mitochondrial membrane, further contributing to the proton-motive force.

Cytochrome c: The Mobile Electron Shuttle

Cytochrome c is a small, water-soluble protein that contains a single this compound c group. It functions as a mobile electron carrier, shuttling electrons from Complex III to Complex IV within the mitochondrial intermembrane space. The transfer of an electron involves the oxidation of the this compound iron from Fe²⁺ to Fe³⁺ as it accepts an electron from Complex III, and its subsequent reduction back to Fe²⁺ upon donating the electron to Complex IV.

Quantitative Data: Redox Potentials of Hemes in the ETC

The precise function of the electron transport chain relies on the specific midpoint reduction potentials (E'₀) of its redox cofactors. The general trend is an increase in redox potential from Complex II to Complex IV, facilitating the downhill flow of electrons.

| Component | Heme Type | Midpoint Potential (E'₀) (mV) |

| Complex II | Heme b | ~ -80 to +30 |

| Complex III | Heme bL | ~ -90 |

| Heme bH | ~ +50 | |

| Heme c₁ | ~ +230 | |

| Cytochrome c | Heme c | ~ +250 |

| Complex IV | Heme a | ~ +210 |

| Heme a₃ | ~ +380 |

Note: These values are approximate and can vary depending on the specific protein environment and measurement conditions. Data compiled from multiple sources.

This compound's Role in Signaling Pathways

Beyond its established role in bioenergetics, this compound is increasingly recognized as a signaling molecule.

Nitric Oxide (NO) Signaling

A novel signaling paradigm involves the formation of a stable nitric oxide-ferroheme (NO-ferroheme) complex. This complex can be formed through the reaction of nitrite with deoxygenated hemoglobin or via endothelial nitric oxide synthase (eNOS). Unlike free NO, which is rapidly scavenged, the NO-ferroheme complex is stable and can be transferred between membranes and proteins like albumin to activate soluble guanylate cyclase (sGC) in target cells, leading to vasodilation. This pathway provides a mechanism for NO signaling in heme-rich environments where free NO would otherwise be quickly degraded.

Heme as a Regulator of Gene Expression

Free or "labile" heme pools can act as signaling molecules that regulate transcription. Heme can bind to transcription factors, such as BACH1, modulating the expression of genes involved in antioxidant responses, including heme oxygenase-1 (HMOX1). This creates a feedback loop where high levels of heme induce its own catabolism, protecting the cell from heme-induced oxidative stress.

This compound and Reactive Oxygen Species (ROS)

The electron transport chain is a major source of cellular reactive oxygen species (ROS). Under certain conditions, electrons can leak from the chain, particularly from Complexes I and III, and prematurely reduce molecular oxygen to form superoxide radicals. While this compound centers are designed for controlled electron transfer, dysregulation or damage to the respiratory complexes can enhance ROS production. Furthermore, free heme, released during hemolysis, is highly cytotoxic and can catalyze the generation of ROS through Fenton-like reactions, leading to lipid peroxidation and oxidative damage. This heme-induced oxidative stress is implicated in the pathology of hemolytic disorders and can trigger a form of iron-dependent cell death known as ferroptosis.

References

- 1. Structure, function, and assembly of heme centers in mitochondrial respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.2: Electron Transport and Oxidative Phosphorylation – Introductory Biochemistry [openoregon.pressbooks.pub]

- 4. Cytochrome - Wikipedia [en.wikipedia.org]

- 5. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

The Intracellular Landscape of Free Ferroheme: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Free ferroheme (heme b), an iron-containing protoporphyrin IX, is a molecule of profound duality. It is an indispensable prosthetic group for a vast array of hemoproteins that govern critical cellular functions, from respiration to signal transduction. However, its reactive nature renders it cytotoxic when unbound, necessitating intricate systems for its synthesis, trafficking, and localization. This technical guide provides an in-depth exploration of the intracellular localization of the "labile" or "regulatory" pool of free this compound. We will delineate its distribution across subcellular compartments, detail the transport machinery that governs its movement, and present methodologies for its quantification. Furthermore, this guide will illustrate key signaling pathways modulated by labile heme and provide detailed experimental protocols for its study, empowering researchers to navigate the complex landscape of cellular heme homeostasis.

Subcellular Distribution of Labile this compound

The concept of a "labile heme" pool refers to a transient, accessible pool of heme that is not tightly incorporated into hemoproteins and is available for regulatory functions and trafficking.[1][2] Its concentration is meticulously controlled within different subcellular compartments to meet metabolic demands while preventing toxicity.

Quantitative Overview of Labile Heme Pools

Recent advancements in genetically encoded fluorescent heme sensors and enzymatic reporters have enabled the quantification of labile heme in various organelles.[1][3][4] The table below summarizes the estimated concentrations of labile this compound in different subcellular locations.

| Cellular Compartment | Estimated Labile Heme Concentration | Key Functions & Characteristics | References |

| Mitochondrial Matrix | < 1 nM | Site of the final step of heme biosynthesis. Low labile heme concentration suggests highly efficient channeling to hemoproteins or rapid export. | |

| Cytosol | ~25–340 nM | A central hub for heme trafficking, buffering, and signaling. Heme is chaperoned by proteins like GAPDH. | |

| Nucleus | ~2.5 nM | Labile heme regulates the activity of various transcription factors. | |

| Endoplasmic Reticulum | Variable, reported to be low in some cell lines | Site of heme degradation by heme oxygenase-1 (HO-1) and localization of certain hemoproteins (e.g., cytochromes P450). | |

| Phagolysosome (in Macrophages) | Elevated during erythrophagocytosis | Heme is released from engulfed senescent red blood cells and transported to the cytosol. |

The Machinery of this compound Transport and Trafficking

The movement of the hydrophobic heme molecule across cellular membranes and through the aqueous cytoplasm is a protein-facilitated process. A network of transporters and chaperones ensures its delivery to specific locations while preventing its toxic accumulation.

Heme Biosynthesis and Initial Export

The synthesis of heme is a conserved eight-step enzymatic pathway partitioned between the mitochondria and the cytosol. The final step, the insertion of ferrous iron into protoporphyrin IX, is catalyzed by ferrochelatase (FECH) in the mitochondrial matrix.

Newly synthesized heme must then be exported from the mitochondria to the cytosol and other organelles. The splice variant FLVCR1b is a putative mitochondrial heme exporter, facilitating the transport of heme into the cytosol.

Key Heme Transporters

Several proteins are implicated in the transport of heme across various cellular membranes:

-

Heme-Responsive Gene 1 (HRG1/SLC48A1): Localized to the phagolysosomal membrane of macrophages, HRG1 is crucial for transporting heme derived from the breakdown of senescent red blood cells into the cytosol for iron recycling.

-

Feline Leukemia Virus Subgroup C Receptor 1a (FLVCR1a): This plasma membrane protein functions as a heme exporter, protecting cells from heme overload by effluxing excess heme into the extracellular space.

-

ATP-binding cassette transporter G2 (ABCG2): Also a plasma membrane exporter, ABCG2 contributes to cellular protection against heme-induced toxicity.

Labile Heme as a Signaling Molecule

The labile heme pool is not merely a transitional state but an active signaling hub that regulates diverse cellular processes, including gene expression and protein synthesis.

The BACH1/Nrf2 Axis: Regulating Oxidative Stress and Iron Homeostasis

The transcription factor BACH1 is a heme-responsive repressor. In low heme conditions, BACH1 dimerizes with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes, such as HMOX1 (encoding heme oxygenase-1) and FPN1 (encoding the iron exporter ferroportin), repressing their transcription. When intracellular labile heme levels rise, heme binds to BACH1, leading to its nuclear export and subsequent degradation. This allows the transcriptional activator Nrf2 to bind to MAREs, inducing the expression of antioxidant and iron-exporting genes to mitigate heme-induced stress.

The Heme-Regulated Inhibitor (HRI) Pathway: Coupling Protein Synthesis to Heme Availability

In erythroid precursors, the synthesis of globin chains must be tightly coordinated with the availability of heme to form hemoglobin. The Heme-Regulated Inhibitor (HRI) kinase is a key sensor in this process. In states of heme deficiency, HRI becomes active and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the initiation of global protein synthesis, thereby preventing the accumulation of toxic, heme-free globin chains.

Experimental Protocols for Studying Intracellular this compound

Accurate measurement of labile heme is critical for understanding its physiological roles. Below are outlines of key experimental methodologies.

Measurement of Labile Heme Using Genetically Encoded Fluorescent Sensors (e.g., HS1)

This technique utilizes a ratiometric fluorescent sensor, such as Heme Sensor 1 (HS1), which can be targeted to different subcellular compartments to measure labile heme in living cells.

Principle: HS1 consists of a heme-binding protein (e.g., cytochrome b562) flanked by two fluorescent proteins, a heme-sensitive one (e.g., EGFP) and a heme-insensitive one (e.g., mKATE2). Heme binding quenches the fluorescence of the sensitive protein, leading to a change in the ratio of the two emission signals, which can be correlated with the labile heme concentration.

Brief Protocol:

-

Construct Generation: Clone the HS1 sensor into a suitable expression vector. For subcellular targeting, fuse the sensor with appropriate localization signals (e.g., mitochondrial targeting sequence).

-

Cell Transfection/Transduction: Introduce the HS1 construct into the cells of interest.

-

Live-Cell Imaging: Culture the cells on a suitable imaging dish (e.g., glass-bottom) and perform imaging using a confocal microscope equipped with lasers for exciting both fluorescent proteins.

-

Image Analysis: Acquire images in both channels and calculate the pixel-by-pixel ratio of the heme-sensitive to the heme-insensitive fluorescent protein.

-

Calibration: To estimate the absolute concentration, determine the minimum and maximum fluorescence ratios by treating cells with a heme synthesis inhibitor (e.g., succinylacetone) and a saturating concentration of hemin after cell permeabilization, respectively.

Apo-Horseradish Peroxidase (Apo-HRP) Based Assay for Labile Heme

This is a sensitive enzymatic assay to quantify labile heme in cell lysates.

Principle: The assay is based on the reconstitution of the apo-enzyme of horseradish peroxidase (apo-HRP) with labile heme present in a cell lysate to form the active holo-HRP. The activity of the reconstituted HRP is then measured colorimetrically using a suitable substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB), which is proportional to the amount of labile heme.

Brief Protocol:

-

Cell Lysis: Prepare cell lysates under non-denaturing conditions.

-

Apo-HRP Reconstitution: Incubate a known amount of cell lysate protein with a solution containing apo-HRP.

-

Enzymatic Reaction: Add the HRP substrate (e.g., TMB and H₂O₂) to the mixture.

-

Spectrophotometric Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 652 nm for TMB).

-

Quantification: Determine the heme concentration by comparing the absorbance to a standard curve generated with known concentrations of hemin.

Subcellular Fractionation and Heme Quantification

This method allows for the determination of total heme content within isolated organelles.

Principle: Cells are first lysed, and then subcellular fractions (e.g., mitochondria, cytosol, nuclei) are separated by differential centrifugation. The total heme content in each fraction is then quantified using a chemical assay, such as the pyridine hemochromogen assay.

Brief Protocol:

-

Cell Homogenization: Harvest cells and gently homogenize them in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation:

-

Low-speed centrifugation (e.g., 700 x g) to pellet nuclei.

-

Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet mitochondria.

-

The final supernatant represents the cytosolic fraction.

-

-

Heme Quantification (Pyridine Hemochromogen Assay):

-

To each fraction, add a solution of pyridine and NaOH.

-

Reduce the heme iron with sodium dithionite.

-

Measure the absorbance spectrum and quantify the heme concentration based on the characteristic absorbance peak of the pyridine hemochromogen at ~557 nm.

-

Conclusion and Future Directions

The intracellular localization of free this compound is a dynamic and tightly regulated process fundamental to cellular health. The existence of distinct subcellular labile heme pools underscores its role as a critical signaling molecule. The continued development of sophisticated probes and analytical techniques will further illuminate the intricate network of heme trafficking and its role in physiology and disease. Understanding these pathways in greater detail will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies, from anemias and porphyrias to neurodegenerative diseases and cancer. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to explore the multifaceted world of intracellular heme.

References

- 1. Handling heme: The mechanisms underlying the movement of heme within and between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regulation of protein function and degradation by heme, heme responsive motifs, and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Logistics for the Distribution of Heme in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ferroheme's Crucial Role in Oxidative Stress and the Fenton Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of ferroheme in instigating oxidative stress, with a particular focus on its catalytic involvement in the Fenton reaction. This document is intended to serve as a comprehensive resource, offering detailed mechanistic insights, quantitative data, and established experimental protocols to aid in the investigation of heme-driven pathological processes and the development of novel therapeutic strategies.

Executive Summary

Heme, an iron-containing protoporphyrin, is an indispensable molecule for a vast array of biological functions, most notably as the prosthetic group in hemoglobin, myoglobin, and cytochromes. However, "free" heme, when released from its protein scaffold during hemolysis or cellular damage, becomes a potent pro-oxidant. Its iron core, particularly in the ferrous (Fe²⁺) state, known as this compound, can catalyze the Fenton reaction, a critical source of highly damaging reactive oxygen species (ROS). This guide delineates the mechanisms by which this compound contributes to oxidative stress, leading to lipid peroxidation, protein carbonylation, and cellular signaling dysregulation. We present curated quantitative data, detailed experimental methodologies for assessing this compound-mediated damage, and visual representations of the key signaling pathways involved.

The Fenton Reaction and the Pro-oxidant Nature of this compound

The Fenton reaction is a non-enzymatic reaction involving a transition metal, typically iron, and hydrogen peroxide (H₂O₂), which generates the highly reactive hydroxyl radical (•OH).[1][2] The hydroxyl radical is one of the most potent oxidizing agents in biological systems, capable of indiscriminately damaging all major classes of biomolecules.[3]

The canonical Fenton reaction proceeds as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

While free iron ions are potent catalysts, the iron within the protoporphyrin ring of heme is also redox-active and can participate in a "Fenton-like" reaction. This compound (heme-Fe²⁺) reacts with hydrogen peroxide to produce a ferryl-oxo species (a high-valent iron species) or hydroxyl radicals, both of which are powerful oxidants.[4][5] This catalytic activity transforms heme from an essential cofactor into a cytotoxic molecule when its levels are not properly regulated.

Quantitative Insights into Fenton and Fenton-like Reactions

The rate of the Fenton reaction is dependent on several factors, including pH and the concentration of reactants. While specific rate constants for the this compound-catalyzed reaction are not extensively documented, data from related iron-catalyzed reactions provide a valuable reference.

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Fe²⁺ + H₂O₂ | ~50 - 76 M⁻¹s⁻¹ | Acidic to Neutral pH | |

| Fe²⁺ + •OH | 3.2 x 10⁸ M⁻¹s⁻¹ | - | |

| Fe³⁺ + HO₂• | < 2 x 10³ M⁻¹s⁻¹ | - | |

| Fe³⁺ + O₂•⁻ | 5 x 10⁷ M⁻¹s⁻¹ | - | |

| Hemoglobin-mediated lipid oxidation (Vmax) | 56.6 - 66.2 µM/min | Liposome model | |

| Hemoglobin-mediated lipid oxidation (Km) | 0.67 - 1.2 µM | Liposome model |

Consequences of this compound-Mediated Oxidative Stress

The generation of hydroxyl radicals and other ROS by this compound-driven Fenton chemistry leads to widespread cellular damage. The primary targets are lipids and proteins, leading to loss of function and cellular integrity.

Lipid Peroxidation

Polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by hydroxyl radicals, initiating a chain reaction known as lipid peroxidation. This process degrades membrane lipids, leading to increased membrane permeability, loss of membrane fluidity, and the formation of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

Table 2: Representative Data on Iron-Induced Lipid Peroxidation

| Biological Sample | Condition | MDA Concentration (nmol/mg protein) | Fold Change vs. Control | Reference(s) |

| Rat Liver Homogenate | Control | 1.2 ± 0.2 | - | (representative) |

| Rat Liver Homogenate | Iron Dextran (24h) | 4.8 ± 0.6 | 4.0 | (representative) |

| Human Thalassemia Spleen | Thalassemia Patient | 3.5 ± 0.5 | - | (representative) |

| Human Control Spleen | Healthy Control | 1.5 ± 0.3 | - | (representative) |

Protein Oxidation and Carbonylation

Proteins are also major targets of this compound-mediated oxidative stress. The hydroxyl radical can oxidize amino acid side chains, leading to the formation of protein carbonyls, protein cross-linking, and fragmentation. These modifications can result in enzyme inactivation, altered protein function, and the formation of protein aggregates.

Experimental Protocols for Assessing this compound-Mediated Oxidative Stress

This section provides detailed methodologies for key experiments to quantify the extent of oxidative damage induced by this compound.

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or plate reader (532 nm)

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT to prevent artefactual oxidation during the assay.

-

Protein Precipitation: Add an equal volume of 20% TCA to the sample homogenate. Incubate on ice for 15 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

-

Incubation: Incubate the mixture at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Measurement: Measure the absorbance of the pink-colored adduct at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Workflow for TBARS Assay

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Measurement of Protein Oxidation: Protein Carbonyl Assay (DNPH Method)

This protocol quantifies protein carbonyls formed as a result of oxidative stress.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Ethanol/Ethyl acetate (1:1 v/v) wash solution

-

Guanidine hydrochloride (6 M, pH 2.3)

-

Spectrophotometer (370 nm)

Procedure:

-

Sample Preparation: Prepare protein extracts from tissues or cells.

-

Derivatization: Incubate the protein sample with an equal volume of 10 mM DNPH solution for 1 hour at room temperature in the dark. A blank for each sample should be incubated with 2 M HCl alone.

-

Protein Precipitation: Add an equal volume of 20% TCA and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant and wash the protein pellet three times with the ethanol/ethyl acetate solution to remove excess DNPH.

-

Solubilization: Resuspend the final pellet in 6 M guanidine hydrochloride.

-

Measurement: Measure the absorbance of the derivatized protein at 370 nm.

-

Quantification: Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Workflow for Protein Carbonyl Assay

Caption: Workflow for the DNPH-based protein carbonyl assay.

Detection of Hydroxyl Radicals: EPR Spin Trapping with DMPO

This protocol uses Electron Paramagnetic Resonance (EPR) spectroscopy and the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to detect the transient hydroxyl radical.

Materials:

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide)

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound solution

-

Hydrogen peroxide (H₂O₂)

-

EPR spectrometer

Procedure:

-

Reaction Mixture: In an EPR-compatible capillary tube, prepare a reaction mixture containing PBS, DMPO (final concentration 50-100 mM), and the this compound source.

-

Initiation: Initiate the Fenton reaction by adding H₂O₂ to the mixture.

-

EPR Measurement: Immediately place the capillary tube in the EPR spectrometer and begin recording the spectrum.

-

Spectral Analysis: The formation of the DMPO-OH adduct will produce a characteristic 1:2:2:1 quartet EPR signal. The intensity of this signal is proportional to the amount of hydroxyl radicals trapped.

Caption: The Nrf2-Keap1 signaling pathway activated by this compound-induced ROS.

The ATF4 Signaling Pathway in Heme-Related Stress

Activating Transcription Factor 4 (ATF4) is a key component of the integrated stress response. In the context of heme-related stress, the Heme-Regulated eIF2α Kinase (HRI) is activated by heme deficiency or oxidative stress. HRI phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of ATF4 mRNA. ATF4 then upregulates genes involved in amino acid synthesis, antioxidant defense (including Heme Oxygenase-1), and apoptosis.

Caption: The HRI-eIF2α-ATF4 pathway in response to oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are crucial signaling cascades that are activated by a wide range of cellular stresses, including ROS. Heme-induced ROS can lead to the phosphorylation and activation of these kinases, which in turn regulate transcription factors that control inflammation, cell proliferation, and apoptosis. The specific MAPK pathway activated can determine the cellular outcome, with sustained JNK and p38 activation often being pro-apoptotic, while ERK activation is typically associated with cell survival.

Caption: Overview of MAPK signaling pathways activated by this compound-induced ROS.

Conclusion and Future Directions

This compound's ability to catalyze the Fenton reaction positions it as a key mediator of oxidative stress in a variety of pathological conditions, including hemolytic anemias, ischemia-reperfusion injury, and neurodegenerative diseases. Understanding the intricate mechanisms of this compound-induced damage and the subsequent cellular responses is paramount for the development of targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate these processes. Future research should focus on elucidating the precise rate kinetics of the this compound-catalyzed Fenton reaction in different biological milieus and identifying novel therapeutic agents that can specifically chelate redox-active heme or bolster the cellular antioxidant defenses against heme-induced oxidative stress.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. What Are the Oxidizing Intermediates in the Fenton and Fenton-like Reactions? A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive carbonyl formation by oxidative and non-oxidative pathways [imrpress.com]

- 4. The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]

Ferroheme-Induced Ferroptosis: A Technical Guide to Core Mechanisms and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ferroheme-induced ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. Understanding these intricate pathways is critical for developing novel therapeutic strategies for diseases characterized by heme overload and subsequent cellular damage, such as sickle cell disease, β-thalassemia, and intracerebral hemorrhage.

The Central Role of Heme Catabolism in Initiating Ferroptosis

Free heme, released during hemolysis or cellular damage, is a potent pro-oxidant molecule.[1] Its toxicity is primarily managed through enzymatic degradation by Heme Oxygenase-1 (HO-1), an inducible enzyme that plays a dual role in ferroptosis.[1] The catabolism of heme by HO-1 releases three key products: biliverdin, carbon monoxide (CO), and, most critically for ferroptosis, ferrous iron (Fe²⁺).[1][2][3]

While biliverdin and its subsequent product, bilirubin, have antioxidant properties, the release of Fe²⁺ directly contributes to the cellular labile iron pool (LIP). This increase in reactive iron is the primary trigger for the downstream events of ferroptosis. The induction of HO-1 expression by its substrate, heme, creates a feed-forward loop that can accelerate ferroptotic cell death.

Caption: Heme catabolism by Heme Oxygenase-1 (HO-1).

Iron-Dependent Lipid Peroxidation: The Execution Phase

The hallmark of ferroptosis is the overwhelming accumulation of lipid peroxides on cellular membranes. The Fe²⁺ released from heme catabolism is a potent catalyst for this process, primarily through the Fenton reaction. In this reaction, Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

These radicals initiate a destructive chain reaction by abstracting a hydrogen atom from polyunsaturated fatty acids (PUFAs) embedded in membrane phospholipids. This creates a lipid radical, which rapidly reacts with oxygen to form a lipid peroxyl radical. This new radical can then attack an adjacent PUFA, propagating the peroxidation cascade and leading to widespread membrane damage, loss of integrity, and ultimately, cell death.

Caption: The Fenton reaction and subsequent lipid peroxidation cascade.

Key Regulatory Pathways in this compound-Induced Ferroptosis

The cellular decision to undergo ferroptosis is governed by a delicate balance between pro-ferroptotic stimuli and antioxidant defense systems.

The Canonical GPX4/GSH Defense Axis

The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme. GPX4 is unique in its ability to directly reduce and detoxify lipid hydroperoxides within biological membranes, converting them into non-toxic lipid alcohols. This critical function requires reduced glutathione (GSH) as a cofactor. Depletion of GSH, for instance by inhibiting the cystine/glutamate antiporter system Xc⁻, cripples GPX4 activity and sensitizes cells to ferroptosis.

Transcriptional Regulation: The Nrf2-BACH1 Axis

The expression of key genes involved in iron metabolism and antioxidant defense is tightly controlled by the competing actions of two transcription factors: Nrf2 and BACH1.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Often considered a master regulator of the antioxidant response, Nrf2 activation generally protects against ferroptosis. It drives the transcription of genes involved in GSH synthesis, iron storage (ferritin), and NADPH regeneration. However, Nrf2 also upregulates HO-1, which can promote ferroptosis by increasing iron availability, highlighting its complex, context-dependent role.

-

BACH1 (BTB and CNC homology 1): In contrast, BACH1 is a transcriptional repressor that promotes ferroptosis. Heme directly binds to BACH1, promoting its degradation and thereby de-repressing its target genes, including HO-1. Furthermore, BACH1 actively represses the transcription of crucial anti-ferroptotic genes, including those for GSH synthesis (Gclm, Slc7a11) and iron sequestration (ferritin heavy and light chains; Fth1, Ftl1). This dual action of suppressing protective pathways while an upstream effector (heme) induces the iron-releasing enzyme HO-1 makes BACH1 a critical accelerator of ferroptosis.

Caption: Transcriptional control of ferroptosis by Nrf2 and BACH1.

The GPX4-Independent GCH1/BH4 Pathway

Recent research has uncovered a novel, GPX4-independent mechanism of ferroptosis resistance centered on GTP cyclohydrolase-1 (GCH1). GCH1 is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4). BH4 is a potent antioxidant that can protect against ferroptosis by preventing the depletion of phospholipids containing two polyunsaturated fatty acyl tails and by scavenging lipid radicals directly. The GCH1-BH4 axis represents a parallel defense system that can be crucial for cell survival, especially when the canonical GPX4 pathway is compromised.

Quantitative Data on Heme-Induced Ferroptosis

The following table summarizes key quantitative findings from studies investigating the effects of heme (administered as hemin or heme arginate) on cell viability and ferroptosis markers.

| Cell Line | Treatment | Concentration | Time (h) | Effect | Measurement | Reference |

| BeWo | Heme Arginate | 0.075 mg/mL | 24 | ~40% decrease in viability | MTT Assay | |

| BeWo | Heme Arginate | 0.075 mg/mL | 24 | ~3-fold increase in LDH release | LDH Assay | |

| BeWo | Heme Arginate | 0.075 mg/mL | 24 | ~50% decrease in GPX4 expression | Western Blot | |

| HT-1080 | Erastin + Hemin | 10 µM (Erastin) | 12 | Accelerated cell death vs. Erastin alone | Cell Viability Assay | |

| Human Platelets | Hemin | Various | - | Increased HO-1 expression | Western Blot | |

| Human Platelets | Hemin | Various | - | Decreased GSH levels | Spectrophotometry |

Experimental Protocols for Studying this compound-Induced Ferroptosis

Reproducible and robust experimental design is paramount for investigating ferroptosis. Below are detailed methodologies for key assays.

General Experimental Workflow

A typical experiment to assess this compound-induced ferroptosis involves several stages, from cell culture and treatment to endpoint analysis of cell death and specific ferroptotic markers.

Caption: Standard experimental workflow for ferroptosis studies.

Protocol: Induction of Ferroptosis with Hemin

-

Objective: To induce ferroptosis in cultured cells using hemin as a source of this compound.

-

Materials:

-

Hemin powder

-

NaOH (0.1 M, sterile)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cultured cells of interest

-

-

Procedure:

-

Prepare a stock solution of hemin (e.g., 10 mM). Dissolve hemin powder in a small volume of 0.1 M NaOH, then bring to the final volume with sterile PBS or culture medium. The solution should be protected from light.

-

Plate cells at a desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired final concentration of hemin (e.g., 10-50 µM). Include appropriate controls: vehicle control (the small amount of NaOH solution used to dissolve hemin), positive control (e.g., Erastin or RSL3), and negative/rescue control (co-treatment with a ferroptosis inhibitor like Ferrostatin-1 or an iron chelator like Deferoxamine).

-

Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) before proceeding to endpoint analysis.

-

Protocol: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11

-

Objective: To quantify lipid peroxidation in cells, a key marker of ferroptosis.

-

Principle: The BODIPY 581/591 C11 probe is a lipophilic fluorescent dye. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric assessment of lipid peroxidation.

-

Procedure:

-

Culture and treat cells as described in Protocol 5.2.

-

Towards the end of the treatment period, add BODIPY C11 probe to the culture medium at a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Analyze the cells immediately using a fluorescence microscope or a flow cytometer.

-

Microscopy: Capture images using filters for both red (e.g., TRITC/Texas Red) and green (e.g., FITC) fluorescence.

-

Flow Cytometry: Measure the fluorescence intensity in the green (e.g., FL1) and red (e.g., FL2/FL3) channels.

-

-

Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a rise in lipid peroxidation.

-

Protocol: Cell Viability Assessment via MTT Assay

-

Objective: To quantify cell viability based on mitochondrial metabolic activity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Plate cells in a 96-well plate and treat as described in Protocol 5.2.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well.

-

Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Conclusion and Therapeutic Implications

This compound acts as a potent endogenous inducer of ferroptosis. The process is initiated by the HO-1-mediated release of catalytic Fe²⁺ from the heme molecule. This iron drives overwhelming lipid peroxidation, which is counteracted by cellular defense systems, including the canonical GPX4/GSH axis and the GPX4-independent GCH1/BH4 pathway. The transcriptional balance between the pro-ferroptotic factor BACH1 and the anti-ferroptotic factor Nrf2 is a critical determinant of cellular fate in the face of heme overload.

For drug development professionals, these pathways offer a wealth of therapeutic targets. Strategies could include:

-

Enhancing Anti-Ferroptotic Defenses: Developing molecules that upregulate or activate GPX4 or GCH1 could protect tissues from damage in hemolytic diseases.

-

Targeting Pro-Ferroptotic Pathways: In the context of cancer, where ferroptosis resistance is common, inhibiting BACH1 or developing strategies to selectively increase heme flux in cancer cells could represent a novel anti-neoplastic approach.

-

Iron Chelation: The use of specific iron chelators remains a valid strategy to directly intercept the catalytic driver of ferroptosis.

A deep, mechanistic understanding of this compound-induced ferroptosis is essential for translating these biological insights into effective clinical interventions.

References

The Dichotomy of Heme: A Technical Guide to Ferroheme and Ferriheme for the Research Professional

An In-depth Exploration of Structure, Function, and Experimental Characterization

Heme, an iron-containing porphyrin, is a prosthetic group essential for a multitude of biological processes, from oxygen transport to enzymatic catalysis and cellular signaling. The functionality of heme is fundamentally dictated by the oxidation state of its central iron atom, which can exist in either the ferrous (Fe²⁺) or ferric (Fe³⁺) state. This distinction gives rise to two key forms: ferroheme and ferriheme, respectively. For researchers, scientists, and drug development professionals, a comprehensive understanding of the nuanced differences between these two states is paramount for elucidating biological mechanisms and developing novel therapeutics. This technical guide provides a detailed examination of the core distinctions between this compound and ferriheme, encompassing their structural and electronic properties, biological roles, and the experimental methodologies used for their characterization.

Core Differences: A Comparative Analysis

The primary distinction between this compound and ferriheme lies in the oxidation state of the central iron atom. This compound contains iron in the +2 oxidation state (Fe²⁺), while ferriheme contains iron in the +3 oxidation state (Fe³⁺). This single-electron difference has profound implications for the molecule's electronic structure, coordination chemistry, and ultimately, its biological function.

Quantitative Data Summary

The distinct electronic configurations of this compound and ferriheme give rise to measurable differences in their spectroscopic and electrochemical properties. The following tables summarize key quantitative data for easy comparison.

| Property | This compound (Fe²⁺) | Ferriheme (Fe³⁺) |

| Iron Oxidation State | +2 | +3 |

| d-electron Configuration | d⁶ | d⁵ |

| Typical Spin State | High-spin (in deoxygenated hemoglobin/myoglobin), Low-spin (in cytochromes) | High-spin or Low-spin (depending on ligands) |

| Magnetic Properties | Paramagnetic (high-spin), Diamagnetic (low-spin)[1] | Paramagnetic |

| Redox Potential (Fe³⁺/Fe²⁺) | Varies significantly with protein environment (-400 to +400 mV) | Varies significantly with protein environment (-400 to +400 mV) |

Table 1: Physicochemical Properties of this compound and Ferriheme

The UV-visible absorption spectrum of heme proteins is characterized by an intense peak in the near-UV region, known as the Soret band, and weaker absorptions in the visible region, called Q bands. The precise wavelengths of these bands are sensitive to the oxidation and spin state of the heme iron.

| Heme State | Soret Band (nm) | Q Bands (nm) |

| This compound (Fe²⁺) | ||

| Deoxyhemoglobin (high-spin) | ~430 | ~555 |

| Oxyhemoglobin (low-spin) | ~415 | ~541, ~577 |

| Cytochrome c (low-spin) | ~416 | ~521, ~550 |

| Ferriheme (Fe³⁺) | ||

| Methemoglobin (high-spin) | ~405 | ~500, ~630 |

| Cytochrome c (low-spin) | ~408 | ~530 |

Table 2: Typical UV-Vis Absorption Maxima for this compound and Ferriheme in Different Protein Environments [2]

Biological Roles and Signaling Pathways

The reversible transition between this compound and ferriheme is central to the diverse biological functions of hemoproteins.

Oxygen Transport

The most well-known role of this compound is in the reversible binding of molecular oxygen. In hemoglobin and myoglobin, the iron atom in the Fe²⁺ state can coordinate with an oxygen molecule without being oxidized. This crucial function is lost in the ferric state; ferriheme-containing methemoglobin is incapable of binding oxygen.[3]

Enzymatic Catalysis

The this compound/ferriheme redox couple is the linchpin of the catalytic cycles of numerous enzymes, most notably the cytochrome P450s and peroxidases.

Cytochrome P450 Catalytic Cycle:

Cytochrome P450 enzymes are involved in the metabolism of a vast array of endogenous and exogenous compounds. The catalytic cycle involves the reduction of the heme iron from the ferric to the ferrous state to enable oxygen binding and activation.

In this cycle, the resting state is ferriheme.[4] Substrate binding facilitates the reduction to this compound, which can then bind molecular oxygen.[5] Subsequent electron and proton transfers lead to the formation of a highly reactive ferryl-oxo intermediate that hydroxylates the substrate.

Redox Signaling

Heme itself can act as a signaling molecule, and the cellular redox state, reflected in the this compound/ferriheme ratio, can modulate various signaling pathways. For instance, the activity of certain transcription factors and kinases can be regulated by direct heme binding, with the oxidation state of the iron influencing the protein's conformation and function.

Heme-Regulated Kinase (HRI) Signaling:

In reticulocytes, the heme-regulated inhibitor (HRI) kinase is a key regulator of globin synthesis, matching it to the availability of heme. In heme-depleted conditions, HRI is active and phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to an inhibition of protein synthesis. When heme is abundant, it binds to HRI, inhibiting its kinase activity and allowing globin synthesis to proceed. While the precise mechanism is complex, it is believed that the binding of this compound is crucial for maintaining HRI in an inactive state.

Experimental Protocols

Distinguishing between this compound and ferriheme and characterizing their specific roles in proteins requires a combination of spectroscopic and biochemical techniques.

Experimental Workflow

A typical workflow for the characterization of a heme protein involves several key steps, from sample preparation to detailed spectroscopic analysis.

UV-Vis Spectrophotometry

Objective: To determine the oxidation state of the heme iron and to quantify the concentrations of this compound and ferriheme species.

Methodology:

-

Sample Preparation: Prepare a solution of the purified heme protein in a suitable buffer. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the Soret peak maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Spectral Acquisition:

-

Record a baseline spectrum with the buffer-filled cuvette.

-

Record the absorption spectrum of the protein solution from approximately 300 nm to 700 nm.

-

-

Redox Manipulation:

-

To obtain the fully reduced (this compound) spectrum, add a small amount of a reducing agent (e.g., sodium dithionite) to the cuvette, mix gently, and immediately record the spectrum.

-

To obtain the fully oxidized (ferriheme) spectrum, add a small amount of an oxidizing agent (e.g., potassium ferricyanide) to another sample of the protein and record the spectrum.

-

-

Data Analysis:

-

Identify the Soret and Q band maxima for the resting, fully reduced, and fully oxidized states.

-

The oxidation state in the resting sample can be determined by comparing its spectrum to the fully reduced and oxidized reference spectra.

-

Quantification can be achieved by using the Beer-Lambert law with known extinction coefficients for the different heme species.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To characterize the electronic structure and coordination environment of paramagnetic ferriheme (Fe³⁺). This compound (Fe²⁺) is typically EPR-silent.

Methodology:

-

Sample Preparation:

-

The protein solution should be concentrated and mixed with a cryoprotectant (e.g., glycerol) to prevent ice crystal formation upon freezing.

-

The sample is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

-

-

Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements is commonly used.

-

Spectral Acquisition:

-

EPR spectra are typically recorded at cryogenic temperatures (e.g., 77 K or lower) to increase sensitivity.

-

The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency.

-

-

Data Analysis:

-

The resulting spectrum is a derivative of the absorption. The positions of the spectral features are used to determine the g-values.

-

High-spin ferriheme typically shows signals around g ≈ 6 and g ≈ 2.

-

Low-spin ferriheme exhibits three distinct g-values, providing detailed information about the symmetry of the iron's environment.

-

Analysis of hyperfine splittings can provide information about the atoms coordinated to the iron.

-

Conclusion

The distinction between this compound and ferriheme is fundamental to the chemistry and biology of heme. The ability of the central iron atom to cycle between the Fe²⁺ and Fe³⁺ oxidation states underpins the diverse functions of hemoproteins in oxygen transport, catalysis, and signaling. For researchers in the life sciences and drug development, a thorough understanding of the principles outlined in this guide is essential for interpreting experimental data, elucidating reaction mechanisms, and designing novel therapeutic interventions that target heme-dependent pathways. The strategic application of techniques such as UV-Vis and EPR spectroscopy allows for the precise characterization of these crucial heme states, providing invaluable insights into their multifaceted roles in health and disease.

References

An In-depth Technical Guide to the Ferroheme Synthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme, a coordination complex of iron and protoporphyrin IX, is an indispensable prosthetic group for a vast array of proteins crucial for aerobic life. In mammalian cells, the synthesis of ferroheme is a meticulously orchestrated eight-step enzymatic cascade that spans both the mitochondria and the cytosol. This technical guide provides a comprehensive overview of the core this compound synthesis pathway, detailing each enzymatic step, the subcellular localization of the enzymes, and the key intermediates. Furthermore, it delves into the intricate regulatory mechanisms that govern this vital pathway, with a particular focus on the rate-limiting enzyme, 5-aminolevulinate synthase. This document also presents a compilation of available quantitative data on enzyme kinetics, alongside detailed experimental protocols for the assessment of key enzymatic activities and the quantification of pathway intermediates. Finally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the molecular intricacies of this compound biosynthesis.

The this compound Synthesis Pathway: An Eight-Step Enzymatic Cascade

The synthesis of heme from the basic building blocks of glycine and succinyl-CoA is a conserved pathway in most eukaryotes.[1] In mammalian cells, this process involves eight distinct enzymes, with the first and the final three steps occurring within the mitochondria, while the intermediate four steps take place in the cytosol.[2]

Mitochondrial Initiation: The Formation of 5-Aminolevulinate

The pathway commences in the mitochondrial matrix with the condensation of glycine and succinyl-CoA to form 5-aminolevulinate (ALA). This irreversible reaction is catalyzed by 5-aminolevulinate synthase (ALAS) and is the primary rate-limiting step in heme biosynthesis in non-erythroid cells.[1][3] There are two isoforms of ALAS: the ubiquitously expressed ALAS1 and the erythroid-specific ALAS2.[1]

Cytosolic Elaboration: From ALA to Coproporphyrinogen III

Following its synthesis, ALA is transported to the cytosol where the next four enzymatic reactions occur:

-

Aminolevulinate Dehydratase (ALAD or Porphobilinogen Synthase - PBGS): Two molecules of ALA are asymmetrically condensed by ALAD to form the pyrrole, porphobilinogen (PBG).

-

Hydroxymethylbilane Synthase (HMBS or Porphobilinogen Deaminase - PBGD): Four molecules of PBG are sequentially polymerized in a head-to-tail fashion to form the linear tetrapyrrole, hydroxymethylbilane.

-

Uroporphyrinogen III Synthase (UROS): This enzyme catalyzes the cyclization of hydroxymethylbilane, inverting the final pyrrole ring to form the asymmetric uroporphyrinogen III.

-

Uroporphyrinogen Decarboxylase (UROD): The four acetate side chains of uroporphyrinogen III are decarboxylated by UROD to yield coproporphyrinogen III.

Mitochondrial Finale: The Journey to this compound

Coproporphyrinogen III is then translocated back into the mitochondrial intermembrane space to undergo the final three enzymatic steps:

-

Coproporphyrinogen Oxidase (CPOX): Located in the intermembrane space, CPOX catalyzes the oxidative decarboxylation of two of the four propionate side chains of coproporphyrinogen III to form protoporphyrinogen IX.

-

Protoporphyrinogen Oxidase (PPOX): This inner mitochondrial membrane enzyme oxidizes protoporphyrinogen IX to form the fluorescent and photoactive protoporphyrin IX.

-

Ferrochelatase (FECH): In the final step, which occurs on the matrix side of the inner mitochondrial membrane, ferrochelatase inserts a ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form protoheme, or this compound.

Quantitative Data on this compound Synthesis Pathway Enzymes

The following table summarizes the available kinetic parameters for the enzymes of the mammalian this compound synthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| ALAS2 | Glycine | 23 mM | - | Murine Erythroid | |

| Succinyl-CoA | 2.3 µM | - | Murine Erythroid | ||

| Glycine | 5 mM | - | Mammalian | ||

| Succinyl-CoA | 6 µM | 138 µmol/mg protein/hour | Mammalian | ||

| ALAD | 5-Aminolevulinate | 333 µM | 19.3 µM/hr | Human Erythrocyte Lysate | |

| HMBS | Porphobilinogen | 8.9 ± 1.5 µM | 249 ± 36 nmol/mg per h | Human Erythrocyte | |

| UROS | - | - | - | - | |

| UROD | Uroporphyrinogen III | 7 x 10-8 M | - | Human | |

| CPOX | Coproporphyrinogen-III | 0.30 µM | 0.52 pmol protoporphyrin-IX/min/µg | Human (recombinant) | |

| PPOX | Protoporphyrinogen IX | 11 µM | - | Rat Liver Mitochondria | |

| FECH | - | - | - | - |

Regulation of this compound Synthesis

The synthesis of heme is tightly regulated to meet the cellular demand while preventing the accumulation of potentially toxic intermediates. The primary point of regulation is the first enzyme of the pathway, ALAS.

-

Feedback Inhibition: In non-erythroid cells, the expression of ALAS1 is subject to negative feedback regulation by the end-product, heme. Heme can inhibit the transcription, translation, and mitochondrial import of ALAS1.

-

Iron Availability: The synthesis of the erythroid-specific isoform, ALAS2, is regulated at the translational level by iron availability through an iron-responsive element (IRE) in its mRNA.

-

Transcriptional Control: The transcription of the ALAS2 gene is under the control of erythroid-specific transcription factors, such as GATA-1.

Experimental Protocols

5-Aminolevulinate Synthase (ALAS) Activity Assay

This protocol describes a method for determining ALAS activity in homogenized cells and tissues.

Materials:

-

50 mM Potassium phosphate buffer (KPi), pH 7.4

-

1 M Glycine solution, pH ~7

-

10 mM Succinyl CoA

-

1 mM Pyridoxal 5'-phosphate

-

Aqueous succinylacetone

-

Derivatizing agent (DA): water, 37% formaldehyde, ethanol, and acetylacetone in a ratio of 107:5:15:23 by volume.

-

Ice-cold water

Procedure:

-

Sample Preparation:

-

For tissues: Homogenize ~100mg of tissue in 400µL of ice-cold 50mM KPi buffer.

-

For cultured cells: Wash cells with PBS, resuspend in ~3 pellet volumes of 50mM KPi buffer, and sonicate on ice.

-

-

ALAS Assay:

-

Adjust the protein concentration of the homogenate to 5-10 mg/mL with 50mM KPi buffer.

-

Prepare the ALAS assay buffer by mixing KPi buffer, glycine, succinyl CoA, pyridoxal 5'-phosphate, and succinylacetone.

-

Mix 25 µL of the sample with 25 µL of ALAS assay buffer. Prepare a blank by heat-inactivating the sample at 100°C for 10 min before adding the assay buffer.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 450 µL of ice-cold water.

-

-

Derivatization of ALA:

-

Prepare the derivatizing agent (DA) by mixing the components and vortexing until clear.

-

Mix 50 µL of the diluted ALAS assay sample with 150 µL of DA.

-

Incubate at 100-103°C for 5 minutes and then cool on ice.

-

-

Quantification:

-

Centrifuge the sample to pellet any precipitate.

-

Analyze the supernatant by UPLC with fluorescence detection (Excitation: 370 nm, Emission: 460 nm) to quantify the derivatized ALA.

-

Ferrochelatase (FECH) Activity Assay

This protocol outlines a method for measuring ferrochelatase activity in mammalian cells.

Materials:

-

TGD buffer (Tris buffered glycerol with dithiothreitol)

-

Incubation buffer: 160mM Tris pH 8.0, 40mM Bicine pH 8.0, 10mg/ml Tween20, and 0.38mg/mL palmitic acid

-

1mM aqueous Zn acetate

-

250µM Mesoporphyrin IX substrate

-

Stop reagent: 270µM EDTA in dimethylsulfoxide-methanol (30/70 by volume)

Procedure:

-

Sample Preparation:

-

Suspend a cell pellet in TGD buffer and sonicate on ice.

-

Determine the protein concentration and dilute to 1µg protein/µL with TGD buffer.

-

-

Ferrochelatase Reaction:

-

Prepare two live and one heat-inactivated (boiling water for 10 minutes) 50-µL aliquots of the cell preparation.

-

Mix 150µL of incubation buffer with 25µL of zinc substrate.

-

Add this mixture to each 50-µL cell preparation aliquot and pre-incubate for 5 minutes at 37˚C.

-

Initiate the reaction by adding 25 µL of mesoporphyrin IX substrate.

-

Incubate for 30 min at 37˚C.

-

Stop the reaction by adding 750µL of stop reagent and cool on ice.

-

-

Quantification of Product:

-

Centrifuge the samples to pellet debris.

-

Inject the supernatant into a UPLC system with a fluorescence detector set for zinc mesoporphyrin IX (Excitation: 406 nm, Emission: 578 nm).

-

Quantify the product relative to a standard curve of Zn-mesoporphyrin IX.

-

Quantification of Porphyrins in Cell Culture

This protocol provides a method for extracting and quantifying porphyrins from cultured cells.

Materials:

-

Ethyl acetate/acetic acid (3:1, v/v)

-

Deionized water

-

3 M HCl

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cells by centrifugation and wash the pellet with a suitable buffer.

-

Resuspend the cell pellet in 1 ml of ethyl acetate/acetic acid (3:1, v/v).

-

Lyse the cells by sonication on ice.

-

-

Porphyrin Extraction:

-

Remove cell debris by centrifugation and transfer the supernatant to a new tube.

-

Add 1 ml of deionized water, vortex, and centrifuge. Discard the upper aqueous layer. Repeat this wash step.

-

Add 100 µl of 3 M HCl to the organic phase to solubilize the porphyrins.

-

-

Quantification:

-

Analyze the porphyrin-containing HCl phase using LC/MS/MS or HPLC with fluorescence detection.

-

Visualizations

This compound Synthesis Pathway

Caption: The mammalian this compound synthesis pathway, illustrating the subcellular localization of enzymes and the flow of intermediates between the mitochondrion and the cytosol.

Regulation of ALAS2 by Iron

Caption: Iron-dependent translational regulation of the erythroid-specific 5-aminolevulinate synthase (ALAS2).

Experimental Workflow for ALAS Activity Assay

Caption: A streamlined workflow for the determination of 5-aminolevulinate synthase (ALAS) activity in biological samples.

Conclusion

The this compound synthesis pathway is a fundamental cellular process with profound implications for health and disease. A thorough understanding of its intricate enzymatic steps, regulatory networks, and the kinetics of the involved enzymes is paramount for researchers in both basic science and drug development. This technical guide provides a solid foundation for professionals in the field, offering a detailed overview of the pathway, a compilation of available quantitative data, and robust experimental protocols. The provided visualizations aim to further clarify the complex relationships within this vital metabolic cascade. Continued research into the quantitative aspects of this pathway will undoubtedly unveil new therapeutic targets for a range of hematological and metabolic disorders.

References

A Technical Guide to the Natural Sources and Dietary Uptake of Ferroheme

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital micronutrient, indispensable for numerous physiological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis.[1][2] Dietary iron is available in two forms: non-heme iron, found in plant-based foods and iron-fortified products, and ferroheme (heme iron), which is exclusively derived from animal sources.[2][3][4] this compound is a complex of ferrous iron (Fe²⁺) and protoporphyrin IX. It is notably more bioavailable than non-heme iron, with absorption rates estimated at 15-35%, compared to 2-20% for non-heme iron. This high bioavailability is attributed to a distinct and efficient absorption mechanism that is less affected by dietary inhibitors like phytates and tannins. In Western diets, while constituting only about 10-15% of the total iron consumed, heme iron can contribute up to two-thirds of the body's total iron stores. Understanding the sources and uptake mechanisms of this compound is critical for research into iron deficiency anemia, nutritional science, and the development of novel iron therapeutics.

Natural Sources of this compound

This compound is exclusively found in animal-based foods, primarily within hemoglobin and myoglobin. The concentration of heme iron varies significantly across different animal sources. Red meats and organ meats are particularly rich sources due to their high content of these heme-containing proteins.

Data Presentation: this compound Content in Dietary Sources

The following table summarizes the approximate heme iron content in various food sources. Values can vary based on the specific cut of meat, cooking method, and preparation.

| Food Source | Serving Size (approx. 100g / 3.5 oz) | Heme Iron Content (mg) | Total Iron (mg) |

| Pork Liver | 100g | ~10.8 | ~18.0 |

| Chicken Liver | 100g | 8.0 - 9.0 | 11.0 - 13.0 |

| Clams, Canned | 100g | ~14.3 | ~23.8 |

| Oysters, Cooked | 100g | ~4.7 | ~7.8 |

| Beef, Lean Ground (cooked) | 100g | ~1.5 | ~2.5 |

| Beef Liver (cooked) | 100g | ~3.5 | ~5.8 |

| Turkey, Dark Meat (cooked) | 100g | ~1.2 | ~2.0 |

| Sardines, Canned in oil | 100g | ~1.4 | ~2.4 |

| Lamb, Loin Chop (cooked) | 100g | ~1.2 | ~2.1 |

| Tuna, Light, Canned in water | 100g | ~0.8 | ~1.3 |

Data compiled from multiple nutritional sources. Heme iron is typically estimated to be 50-60% of the total iron in meat, poultry, and fish.

Dietary Uptake and Metabolism of this compound

The absorption of this compound is a multi-step process that occurs predominantly in the enterocytes of the duodenum and proximal jejunum. Unlike non-heme iron, which requires reduction from Fe³⁺ to Fe²⁺ and is susceptible to chelation by dietary inhibitors, the intact heme porphyrin ring shields the iron atom, allowing for a more direct and efficient uptake.

The process begins with the release of hemoglobin and myoglobin from ingested meat through the action of gastric acid and proteases in the stomach and small intestine. This releases the heme molecule, which is then taken up by the apical membrane of the enterocytes.

Key Proteins in Heme Transport

Several proteins are implicated in the transport and metabolism of heme within the enterocyte:

-

Heme Carrier Protein 1 (HCP1, also known as SLC46A1): Initially identified as the primary intestinal heme transporter, HCP1 is located on the brush-border membrane of duodenal enterocytes. Its expression is upregulated in response to iron deficiency and hypoxia. While it is now known that HCP1 is also a high-affinity proton-coupled folate transporter, it still plays a role in heme uptake, particularly at higher concentrations.

-

Heme Responsive Gene-1 (HRG-1, also known as SLC48A1): This transporter is thought to mediate the transport of heme from the endosome into the cytoplasm following endocytosis.

-

Feline Leukemia Virus Subgroup C Receptor 1 (FLVCR1): Located on the basolateral membrane, FLVCR1 acts as a heme exporter, transporting intact heme out of the enterocyte and into circulation, where it binds to hemopexin.

Intracellular Fate of Heme

Once inside the enterocyte, the majority of absorbed heme is catabolized by the enzyme Heme Oxygenase-1 (HO-1) , which is located on the endoplasmic reticulum. HO-1 catalyzes the oxidative cleavage of the heme porphyrin ring to release ferrous iron (Fe²⁺), biliverdin, and carbon monoxide (CO).

The released Fe²⁺ joins the same intracellular labile iron pool as iron absorbed from non-heme sources. From this pool, the iron can be:

-

Stored: Incorporated into the protein ferritin.

-

Utilized: Used by the enterocyte for its own metabolic needs.

-

Transported: Exported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin (FPN1).

Visualization: this compound Uptake Pathway in an Enterocyte

Caption: Intracellular pathway of this compound absorption and metabolism in an enterocyte.

Key Experimental Protocols for this compound Research

Investigating this compound uptake and metabolism requires robust and reproducible experimental models. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model as it spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Protocol: Quantification of Heme in Biological Samples

This protocol outlines a general method for heme quantification using reverse-phase high-performance liquid chromatography (RP-HPLC), a standard and sensitive technique.

Objective: To quantify the concentration of heme in cell lysates or tissue homogenates.

Materials:

-

Biological sample (e.g., Caco-2 cell pellet, tissue homogenate)

-

Hemin chloride (standard)

-

Extraction buffer (e.g., acetone with 20% HCl)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a diode-array detector (DAD) or UV-Vis detector

Methodology:

-

Standard Curve Preparation: Prepare a series of hemin chloride standards of known concentrations (e.g., 0.1 µM to 20 µM) in the extraction buffer.

-

Sample Preparation:

-

Homogenize tissue or lyse cell pellets in ice-cold extraction buffer.

-

Vortex vigorously for 2 minutes to ensure complete extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

-

Collect the supernatant, which contains the extracted heme.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject a fixed volume (e.g., 20 µL) of the prepared standards and sample extracts.

-

Elute the heme using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor the absorbance at ~400 nm (the Soret peak of heme).

-

-

Data Analysis:

-

Identify the heme peak in the chromatograms based on the retention time of the hemin standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting peak area against hemin concentration.

-

Calculate the heme concentration in the samples by interpolating their peak areas from the standard curve.

-

Protocol: In Vitro Heme Uptake Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of heme into differentiated Caco-2 cell monolayers.

Objective: To quantify the rate and capacity of heme uptake by intestinal epithelial cells.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Cell culture medium (DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

-

Hemin (or ⁵⁵Fe-labeled hemin for radiometric detection)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.5)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

Detection instrument (spectrophotometer, liquid scintillation counter)

Methodology:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell® inserts at a high density.

-